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6-Bromo-4-fluoronicotinaldehyde

Cat. No.: B11812729
M. Wt: 204.00 g/mol
InChI Key: QJAVCBHJTGPZHU-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoronicotinaldehyde (CAS 1060809-24-6) is a high-purity, multifunctional heteroaromatic building block designed for advanced chemical synthesis and research applications . This compound features a molecular formula of C6H3BrFNO and a molecular weight of 204.00 . Its structure incorporates both a reactive aldehyde group and halogen substituents (bromo and fluoro) on the pyridine ring, making it a valuable scaffold for constructing complex molecules through various coupling and derivatization reactions. The presence of the aldehyde functionality allows for facile condensation and nucleophilic addition reactions, while the bromo and fluoro groups serve as excellent handles for metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions, and nucleophilic aromatic substitutions. This reactivity profile makes this compound particularly useful in medicinal chemistry for the synthesis of targeted small molecule libraries, and in materials science for the creation of novel functionalized heterocycles. Researchers can leverage this compound to introduce a 4-fluoro-6-bromo-pyridine-3-carbaldehyde motif into their target structures. For optimal stability and longevity, this solid reagent should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO B11812729 6-Bromo-4-fluoronicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

6-bromo-4-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H

InChI Key

QJAVCBHJTGPZHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)C=O)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Fluoronicotinaldehyde

Established Approaches to Halogenated Nicotinaldehydes

The preparation of halogenated nicotinaldehydes is a well-documented area of organic synthesis, with a variety of established methods for the introduction of halogen and aldehyde functionalities onto a pyridine (B92270) ring.

The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). When such reactions do occur, they tend to favor substitution at the 3- and 5-positions. The introduction of functional groups is often achieved through a series of reactions that modify the electronic properties of the ring at each step.

Common strategies for the functionalization of pyridine rings include:

Halogenation: Direct halogenation of pyridine can be challenging and often requires harsh conditions. More controlled methods, such as the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) or the Sandmeyer reaction for the introduction of bromine or chlorine from an amino group, are frequently employed. For fluorination, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method. Nucleophilic aromatic substitution (SNAr) is also a powerful tool for introducing fluorine, especially at the 2- and 4-positions if a suitable leaving group is present.

Formylation: The introduction of an aldehyde (formyl) group onto a pyridine ring can be accomplished through several methods. The Vilsmeier-Haack reaction, which uses a mixture of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride, is effective for electron-rich aromatic and heterocyclic systems. organic-chemistry.orgwikipedia.org However, for electron-deficient rings like pyridine, this reaction is less common. A more general and widely used method is the lithiation of the pyridine ring followed by quenching with a formylating agent such as DMF. wikipedia.org The Reimer-Tiemann reaction is another method for ortho-formylation, but it is typically applied to phenols. wikipedia.org

The key challenge in the synthesis of 6-Bromo-4-fluoronicotinaldehyde is achieving the specific 6-bromo, 4-fluoro, 3-formyl substitution pattern. The directing effects of the substituents already on the ring play a crucial role in determining the position of the next incoming group.

For instance, in a pyridine ring, a fluorine atom at the 4-position would direct an incoming electrophile to the 3- and 5-positions. Similarly, a bromine atom at the 2-position would also favor substitution at the adjacent 3- and 5-positions. Therefore, a synthetic strategy must be devised where the substituents are introduced in a sequence that ensures the desired final arrangement.

Precursor Synthesis and Building Block Strategies

A common and often more efficient approach to synthesizing polysubstituted pyridines like this compound is to start with a pre-functionalized pyridine intermediate, or "building block," and then add the remaining functional groups.

A likely key intermediate for the synthesis of this compound is 2-bromo-4-fluoropyridine (B1291336) . This intermediate can be synthesized from commercially available starting materials. A plausible route involves the diazotization of 2-bromo-4-aminopyridine, followed by a Balz-Schiemann-type reaction where the diazonium group is replaced by fluorine. A procedure for this transformation has been described in the literature, where 2-bromo-4-aminopyridine is treated with sodium nitrite (B80452) in the presence of hydrofluoroboric acid (HBF4). chemicalbook.com

Another critical intermediate could be 2-bromo-4-fluoronicotinic acid . This compound is commercially available, and its existence suggests a synthetic pathway where the carboxylic acid is a precursor to the aldehyde.

The following table summarizes some key halogenated pyridine intermediates:

IntermediateCAS NumberKey Synthetic Route
2-Bromo-4-fluoropyridine357927-50-5Diazotization of 2-bromo-4-aminopyridine followed by fluorination. chemicalbook.comossila.com
2-Bromo-5-fluoropyridine41404-58-4Commercially available. bldpharm.com
2-Bromo-4-fluoronicotinic acid1060809-35-9Commercially available. bldpharm.com

Once a suitable halogenated pyridine precursor is obtained, the final step is the introduction of the formyl group at the 3-position.

From 2-Bromo-4-fluoropyridine:

The most probable method for the formylation of 2-bromo-4-fluoropyridine is through a directed ortho-metalation-formylation sequence. This involves the deprotonation of the pyridine ring at the 3-position using a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) at low temperatures, to form a lithiated intermediate. This intermediate is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after workup. The fluorine at the 4-position and the bromine at the 2-position would both direct the lithiation to the 3-position, making this a regioselective process.

From 2-Bromo-4-fluoronicotinic acid:

An alternative strategy involves the reduction of the carboxylic acid group of 2-bromo-4-fluoronicotinic acid to an aldehyde. This transformation requires careful selection of a reducing agent to prevent over-reduction to the corresponding alcohol. Common reagents for this partial reduction include diisobutylaluminium hydride (DIBAL-H) or the use of a two-step procedure involving conversion of the carboxylic acid to a more easily reducible derivative (like a Weinreb amide or an acid chloride) followed by reduction.

The following table outlines the primary methods for introducing the formyl group:

PrecursorMethodKey Reagents
2-Bromo-4-fluoropyridineDirected ortho-metalation-formylation1. LDA or other strong lithium amide base 2. DMF
2-Bromo-4-fluoronicotinic acidPartial reduction of the carboxylic acidDIBAL-H or other selective reducing agents

Direct Synthesis Approaches to this compound

A direct, one-pot synthesis of this compound from a simple pyridine derivative is highly unlikely to be a viable synthetic route. The controlled and regioselective introduction of three different functional groups in a single step would be exceptionally challenging due to the competing reactivities and directing effects. Such a synthesis would necessitate a highly sophisticated and specific catalytic system that is not currently described in the available chemical literature. Therefore, the stepwise, precursor-based strategies represent the most practical and established methods for the preparation of this compound.

Multi-Step Synthesis Pathways

Multi-step synthesis is a traditional approach that involves a sequence of individual reactions with the isolation and purification of intermediates at each stage. rsc.org This methodical process allows for a high degree of control and optimization for each transformation. A common strategy for synthesizing substituted pyridines like this compound often begins with a more readily available pyridine or quinoline (B57606) derivative. For instance, a synthetic route might start with a compound like 6-bromo-4-fluoroquinoline, which can then be subjected to oxidative cleavage to yield the desired nicotinaldehyde. ossila.com

A generalized multi-step synthesis might proceed as follows:

Ring Formation/Modification : Starting with a pre-existing heterocyclic core or constructing one.

Halogenation : Introduction of the bromo and fluoro substituents at the desired positions. This often requires regioselective control.

Formylation : Conversion of a suitable precursor group (e.g., a methyl or hydroxymethyl group) into the aldehyde.

Digital microfluidic devices are also being explored for microscale multi-step batch chemical synthesis, offering advantages in terms of reduced reaction times and reagent volumes. rsc.org

One-Pot Reaction Strategies

Catalyst-free and green protocols for one-pot syntheses are increasingly being developed to create various heterocyclic compounds, often utilizing water as an eco-friendly solvent. researchgate.net These methods align with the principles of green chemistry by reducing waste and avoiding hazardous materials.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced techniques and powerful catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can significantly benefit from these innovations.

Transition-Metal Catalyzed Reactions (e.g., Suzuki-Miyaura coupling, Heck reactions)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. nih.gov

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with a halide or triflate. libretexts.orgyoutube.com In the context of this compound synthesis, a Suzuki-Miyaura coupling could be employed to introduce the bromo or other aryl/alkyl groups onto the pyridine ring. mdpi.comnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction : The Heck reaction, another palladium-catalyzed process, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While not directly producing the aldehyde, the Heck reaction can be used to introduce a vinyl group that can be later converted to the aldehyde functionality. mdpi.comlibretexts.org The reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

The following table summarizes key aspects of these two important reactions:

FeatureSuzuki-Miyaura CouplingHeck Reaction
Catalyst PalladiumPalladium
Reactants Organoboron compound, halide/triflateUnsaturated halide, alkene
Bond Formed C-C (sp2-sp2, sp2-sp3)C-C (vinyl-aryl/vinyl)
Key Advantage Mild conditions, high functional group toleranceHigh stereoselectivity

Photoredox and Electrochemical Synthesis Approaches

In recent years, photoredox and electrochemical methods have emerged as powerful and sustainable alternatives to traditional synthetic protocols.

Photoredox Catalysis : This technique utilizes visible light to initiate chemical transformations via single-electron transfer (SET) or energy transfer (ET) processes. nih.govnih.gov It offers a mild and selective way to forge chemical bonds. For instance, a photoredox-catalyzed phosphonylation of a bromo-substituted precursor could be a potential route, demonstrating the functionalization of halogenated heterocycles under gentle conditions. nih.gov

Electrochemical Synthesis : Electrosynthesis employs an electric current to drive chemical reactions, either through direct electron transfer at an electrode or indirectly via a redox mediator. gre.ac.uk This method can reduce the need for chemical oxidants or reductants, leading to cleaner reaction profiles. The synthesis of organoboron compounds, which are key precursors in Suzuki-Miyaura couplings, can be achieved electrochemically. rsc.org

Continuous Flow Chemistry Applications in Heterocyclic Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. rsc.org This technology offers several advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up. nih.govflinders.edu.au

For the synthesis of heterocyclic compounds like this compound, continuous flow systems can enable rapid optimization of reaction conditions and facilitate multi-step sequences by linking reactors in series. flinders.edu.au This approach is particularly beneficial for reactions that are fast or require precise temperature control.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to its synthesis include:

Waste Prevention : Designing synthetic routes that minimize byproducts. nih.gov One-pot reactions are a prime example of this principle in action.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. youtube.com

Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. youtube.comyoutube.com Transition-metal catalysis and photoredox catalysis are excellent examples.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps, which can be achieved through carefully designed one-pot syntheses. nih.gov

By embracing these advanced synthetic techniques and green chemistry principles, the production of this compound can be achieved with greater efficiency, safety, and environmental responsibility.

Reactivity and Reaction Mechanisms of 6 Bromo 4 Fluoronicotinaldehyde

Influence of Electronic and Steric Effects of Halogen Substituents on Reactivity

The presence of both bromine and fluorine atoms on the pyridine (B92270) ring significantly modulates its electronic properties and steric environment, which in turn affects the reactivity of the entire molecule.

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electron deficiency is further intensified by the inductive electron-withdrawing effects of the bromine and fluorine substituents. Both halogens pull electron density away from the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.

The fluorine atom, being more electronegative than bromine, exerts a stronger inductive effect. However, the bromine atom is more polarizable. The positions of these halogens (4-fluoro and 6-bromo) relative to the nitrogen and the aldehyde group create a specific electronic distribution within the ring, influencing the regioselectivity of nucleophilic aromatic substitution reactions, should they occur.

The aldehyde group (-CHO) is an electron-withdrawing group, further contributing to the electron-deficient nature of the pyridine ring. The carbonyl carbon of the aldehyde is electrophilic and is the primary site for nucleophilic attack. The reactivity of this carbonyl group is influenced by the electronic effects of the substituents on the pyridine ring. The strong electron-withdrawing nature of the fluoro and bromo substituents enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic addition reactions.

Sterically, the bromine atom at the 6-position, ortho to the nitrogen atom, may exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to both the adjacent ring positions and the aldehyde group.

Chemical Transformations of the Aldehyde Group

The aldehyde functional group in 6-bromo-4-fluoronicotinaldehyde is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. For this compound, this would lead to the formation of 6-bromo-4-fluoronicotinic acid. A variety of oxidizing agents can be employed for this purpose. A plausible synthetic route involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.

Table 1: Plausible Conditions for the Oxidation of this compound

Oxidizing AgentSolventTemperatureProduct
Potassium Permanganate (KMnO₄)Water/PyridineReflux6-Bromo-4-fluoronicotinic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone0 °C to room temp.6-Bromo-4-fluoronicotinic acid
Silver(I) Oxide (Ag₂O)aq. NaOHRoom temperature6-Bromo-4-fluoronicotinic acid

Reduction: The aldehyde can be reduced to a primary alcohol, yielding (6-bromo-4-fluoropyridin-3-yl)methanol. This is typically achieved using hydride-based reducing agents.

Table 2: Representative Reducing Agents for the Conversion of this compound to the Corresponding Alcohol

Reducing AgentSolventTemperatureProduct
Sodium Borohydride (B1222165) (NaBH₄)Methanol/Ethanol0 °C to room temp.(6-bromo-4-fluoropyridin-3-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether/THF0 °C(6-bromo-4-fluoropyridin-3-yl)methanol
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Ethyl acetateRoom temperature(6-bromo-4-fluoropyridin-3-yl)methanol

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a secondary alcohol after an acidic workup. The reaction of 1-bromo-4-fluorobenzene with magnesium can form a Grignard reagent that could potentially react with an aldehyde, though in the case of a dihalogenated starting material, selectivity can be an issue. wisc.edu

Table 3: Illustrative Nucleophilic Addition Reactions with this compound

Nucleophile (Reagent)Product (after workup)
Methylmagnesium bromide (CH₃MgBr)1-(6-bromo-4-fluoropyridin-3-yl)ethanol
Phenylmagnesium bromide (C₆H₅MgBr)(6-bromo-4-fluoropyridin-3-yl)(phenyl)methanol
Sodium Cyanide (NaCN)2-hydroxy-2-(6-bromo-4-fluoropyridin-3-yl)acetonitrile

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. mediresonline.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases from related 6-bromo-4-fluoro substituted heterocyclic amines has been reported, suggesting that this compound would readily undergo this transformation. rdd.edu.iq

Table 4: Examples of Imine Formation from this compound

Amine ReactantProduct (Imine)
Aniline (B41778)N-((6-bromo-4-fluoropyridin-3-yl)methylene)aniline
BenzylamineN-((6-bromo-4-fluoropyridin-3-yl)methylene)-1-phenylmethanamine
Hydrazine(E)-1-((6-bromo-4-fluoropyridin-3-yl)methylene)hydrazine

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are widely used in medicinal chemistry.

Reactivity of Halogen Atoms (Bromine and Fluorine)

The presence of two distinct halogen atoms, bromine and fluorine, on the nicotin-aldehyde scaffold imparts a rich and versatile reactivity to this compound. The electronic properties and positions of these halogens on the pyridine ring dictate their susceptibility to a range of transformations, enabling selective functionalization at either the C4 or C6 position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in these reactions, allowing for selective functionalization at the C6 position.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide. wikipedia.orglibretexts.org In the case of this compound, the bromine atom at the C6 position is preferentially replaced. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org For this compound, the reaction would selectively occur at the C-Br bond, leading to the introduction of an alkynyl group at the C6 position. The catalytic cycle involves the formation of a palladium acetylide complex, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgacsgcipr.orglibretexts.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable ligand would result in the selective amination at the C6 position. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium complex, formation of a palladium-amido complex, and subsequent reductive elimination. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions at the C6 Position

Reaction Coupling Partner Catalyst System Product Type
Suzuki Boronic acids/esters Pd catalyst, Base Aryl/heteroaryl substituted
Sonogashira Terminal alkynes Pd catalyst, Cu(I) co-catalyst, Base Alkynyl substituted
Buchwald-Hartwig Primary/secondary amines Pd catalyst, Ligand, Base Amino substituted

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. libretexts.orgopenstax.org In this compound, the fluorine atom at the C4 position is activated towards SNAr by the electron-withdrawing effects of the pyridine nitrogen and the aldehyde group. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgopenstax.org

In the context of SNAr reactions, fluoride is often a better leaving group than bromide, especially when the reaction is catalyzed. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond. youtube.com Therefore, under SNAr conditions, nucleophiles will preferentially attack the C4 position, leading to the displacement of the fluorine atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this reaction.

Table 2: Reactivity of Halogens in SNAr Reactions

Position Halogen Reactivity in SNAr Rationale
C4 Fluorine High Activated by electron-withdrawing groups; Fluorine is a good leaving group in SNAr.
C6 Bromine Low Less activated compared to the C4 position.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly well-developed for the preparation of organolithium compounds from organobromides. wikipedia.orgtcnj.edu For this compound, the bromine atom at the C6 position is more susceptible to halogen-metal exchange than the fluorine atom.

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu This results in the formation of a new organolithium species where the bromine atom has been replaced by lithium. This newly formed organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C6 position.

Table 3: Halogen-Metal Exchange and Quenching

Step Reagent Intermediate/Product
1. Halogen-Metal Exchange n-BuLi or t-BuLi 4-Fluoro-6-lithionicotinaldehyde
2. Quenching Various electrophiles (e.g., CO₂, aldehydes, alkyl halides) 6-Substituted-4-fluoronicotinaldehyde

Radical Processes and Halogen Transfer Reactions

While ionic reactions are more common for aryl halides, radical processes can also play a role in their reactivity. Free radical reactions often involve initiation, propagation, and termination steps. youtube.com In the context of this compound, radical reactions could be initiated by radical initiators or photochemically.

Halogen atom transfer is a key step in many radical reactions. The relative bond strengths of C-Br and C-F will influence which halogen is more likely to be abstracted by a radical species. The C-Br bond is significantly weaker than the C-F bond, making the bromine atom more susceptible to abstraction in radical processes. This could lead to the formation of an aryl radical at the C6 position, which could then participate in various radical-mediated transformations.

Pyridine Ring Functionalization and Skeletal Modifications

Beyond the reactivity of the halogen atoms, the pyridine ring itself can undergo functionalization, although this is often more challenging due to the inherent electron-deficient nature of the ring.

Regioselective and Chemoselective Transformations of the Pyridine Nucleus

The existing substituents on this compound heavily influence the regioselectivity of any further transformations on the pyridine ring. The aldehyde group is a deactivating group for electrophilic aromatic substitution, while the pyridine nitrogen itself is deactivating. Therefore, electrophilic attack on the ring is generally disfavored.

Chemoselectivity is a key consideration when multiple reactive sites are present. rsc.org In this compound, the aldehyde group, the C-Br bond, and the C-F bond are all potential sites for reaction. As discussed in the preceding sections, the choice of reagents and reaction conditions allows for a high degree of chemoselectivity. For instance, palladium-catalyzed cross-coupling reactions will selectively target the C-Br bond, while SNAr reactions will favor the C-F bond. The aldehyde group can also be selectively targeted by nucleophilic addition or reduction, provided that the reagents used are compatible with the halo-pyridine system.

Ring Opening and Recyclization Mechanisms (e.g., Degenerate Ring Transformation)

The reactivity of halogenated pyridines, such as this compound, can extend beyond simple nucleophilic aromatic substitution (SNAr) to more complex pathways involving ring-opening and recyclization. One of the most notable of these is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This type of degenerate ring transformation has been extensively studied in heterocyclic systems, particularly with substituted pyrimidines and pyridines. wikipedia.org While direct experimental evidence for this compound undergoing an ANRORC mechanism is not extensively documented in publicly available literature, its structural features—a pyridine ring substituted with two different halogens and an electron-withdrawing aldehyde group—make it a plausible candidate for such a reaction under specific conditions, particularly with strong nucleophiles like amide ions.

The ANRORC mechanism provides an alternative pathway to the more common SNAr mechanism and can explain the formation of products that might otherwise seem unexpected. wikipedia.org For a molecule like this compound, the highly electronegative fluorine atom at the C-4 position strongly activates the pyridine ring towards nucleophilic attack. Generally, in nucleophilic aromatic substitutions on halopyridines, fluorine is a better leaving group than bromine. acs.org However, the course of the reaction and the operative mechanism are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

A hypothetical ANRORC mechanism for this compound reacting with a strong nucleophile, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), would proceed through the following key steps:

Addition of the Nucleophile: The amide ion (⁻NH₂) would initially attack an electron-deficient carbon atom of the pyridine ring. In the case of this compound, the attack is most likely directed at a position activated by the electron-withdrawing groups.

Ring Opening: Following the initial nucleophilic addition, the pyridine ring undergoes cleavage, leading to an open-chain intermediate. This step is a key feature of the ANRORC mechanism and distinguishes it from the SNAr pathway where the ring remains intact. wikipedia.org The formation of this open-chain species is often facilitated by the stability of the resulting intermediate.

Ring Closure: The open-chain intermediate then undergoes a recyclization to form a new pyridine ring. During this process, one of the original ring atoms may be expelled along with a leaving group. Isotope labeling studies on similar heterocyclic systems have provided definitive evidence for this ring transformation by showing that a ring nitrogen atom can be exchanged with a nitrogen atom from the nucleophile. wikipedia.org

The following table outlines the proposed intermediates and conditions for a hypothetical ANRORC reaction of this compound.

StepIntermediate/ProductReagents and ConditionsKey Observations
1. Nucleophilic Addition σ-complexNaNH₂, liquid NH₃, low temperatureFormation of a transient anionic adduct.
2. Ring Opening Open-chain nitrile intermediateSpontaneous following additionCleavage of a C-N bond in the pyridine ring.
3. Recyclization New pyridine ringIntramolecular cyclizationFormation of a new heterocyclic ring with potential incorporation of the nucleophile's heteroatom.
4. Aromatization Substituted aminonicotinaldehydeElimination of a leaving group (e.g., Br⁻)Restoration of the aromatic system.

It is important to note that the SN(ANRORC) mechanism is just one of several possible reaction pathways for this compound. The competition between the ANRORC and the traditional SNAr mechanisms is influenced by several factors. For instance, the stability of the Meisenheimer-like intermediate in the SNAr pathway versus the open-chain intermediate in the ANRORC pathway is a critical determinant. wikipedia.org

Further research, including detailed mechanistic studies with isotopic labeling and computational modeling, would be necessary to definitively establish the occurrence and intricacies of a degenerate ring transformation for this compound.

Advanced Chemical Transformations and Derivatization

Synthesis of Substituted Nicotinic Acid and Nicotinamide (B372718) Derivatives

The aldehyde group of 6-Bromo-4-fluoronicotinaldehyde serves as a convenient entry point for the synthesis of corresponding nicotinic acid and nicotinamide derivatives, which are important scaffolds in medicinal chemistry. rsc.orgnih.gov

The direct oxidation of the aldehyde functionality provides 6-bromo-4-fluoronicotinic acid. This transformation can be achieved using a range of standard oxidizing agents. The resulting carboxylic acid is a key intermediate that can be further derivatized. guidechem.com

Subsequent conversion to nicotinamide derivatives is typically accomplished through standard amide bond formation protocols. This involves activating the carboxylic acid, for instance by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. This pathway allows for the introduction of a diverse array of substituents at the amide nitrogen, yielding a library of novel nicotinamide compounds. nih.gov Halogenated nicotinic acids and their derivatives often exhibit unique biological properties compared to their non-halogenated counterparts, making them valuable targets in drug discovery. guidechem.com

Table 1: Synthesis of Nicotinic Acid and Nicotinamide Derivatives

Starting Material Transformation Reagents/Conditions Product Class
This compound Oxidation KMnO₄, Jones reagent, etc. 6-Bromo-4-fluoronicotinic acid

Formation of Fused and Polycyclic Heterocyclic Systems

The aldehyde and the halogenated pyridine (B92270) core of this compound are ideally suited for participating in cyclization reactions to form fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

The aldehyde functionality enables the construction of the quinoline (B57606) nucleus through various classical methods. For instance, in a reaction analogous to the Doebner-von Miller synthesis, this compound can react with anilines and α,β-unsaturated carbonyl compounds or their precursors to yield substituted quinolines. Similarly, the Combes quinoline synthesis would involve the reaction with β-diketones. These reactions build a new benzene (B151609) ring fused to the pyridine core.

The synthesis of isoquinoline (B145761) derivatives can be achieved through modern catalytic methods. Strategies involving the reaction of ortho-haloaldehydes with terminal alkynes under palladium catalysis, followed by a cyclization step with an ammonia (B1221849) source, provide a viable route to the isoquinoline core. organic-chemistry.org This approach leverages the bromo-substituent on the pyridine ring for cross-coupling, followed by intramolecular cyclization involving the aldehyde group.

The formation of indole (B1671886) scaffolds can be accomplished using the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of this compound with a suitable phenylhydrazine (B124118) derivative, followed by a allsubjectjournal.comallsubjectjournal.com-sigmatropic rearrangement to form the indole ring. nih.gov This method allows for the generation of indoles with the 6-bromo-4-fluoropyridine moiety fused at the 2,3-position.

Benzimidazole derivatives are readily synthesized by the condensation of an aldehyde with an o-phenylenediamine (B120857). nih.gov In this reaction, this compound reacts with a substituted or unsubstituted o-phenylenediamine, typically under acidic or oxidative conditions, to form the imidazole (B134444) ring fused to a benzene ring. This reaction is a straightforward and high-yielding method for accessing 2-substituted benzimidazoles, where the substituent is the 6-bromo-4-fluoropyridin-3-yl group. nih.gov

Quinoxalines, another important class of N-heterocycles, are traditionally synthesized via the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. chim.it The reaction can be adapted for aldehydes like this compound, which serve as a precursor to the dicarbonyl equivalent. The reaction typically proceeds by condensing the aldehyde with an o-phenylenediamine in the presence of a suitable catalyst or oxidant to facilitate the cyclization and subsequent aromatization to the quinoxaline (B1680401) ring system. chim.itderpharmachemica.com

Table 2: Formation of Fused Heterocyclic Systems

Target System Synthetic Strategy Key Reactants with this compound
Quinoline Doebner-von Miller / Combes Anilines, β-Diketones
Isoquinoline Palladium-catalyzed Annulation Terminal alkynes, Ammonia source
Indole Fischer Indole Synthesis Phenylhydrazines
Benzimidazole Phillips Condensation o-Phenylenediamines

| Quinoxaline | Condensation/Oxidation | o-Phenylenediamines |

Applications in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. tcichemicals.comnih.gov The aldehyde functionality makes this compound an excellent substrate for a variety of MCRs, enabling the rapid generation of diverse molecular scaffolds. derpharmachemica.com

Key examples of MCRs where this aldehyde could be employed include:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamides.

Passerini Reaction: A three-component reaction of an aldehyde, an isocyanide, and a carboxylic acid to form α-acyloxy carboxamides. nih.gov

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to synthesize dihydropyrimidinones. tcichemicals.com

By utilizing this compound in these MCRs, libraries of complex molecules can be synthesized efficiently, each incorporating the bromo- and fluoro-substituted pyridine core, which is valuable for exploring structure-activity relationships in drug discovery programs. derpharmachemica.com

Introduction of Chiral Centers and Asymmetric Synthesis Potential

The creation of chiral molecules is of paramount importance in medicinal chemistry. This compound offers several opportunities for the introduction of chirality and the development of asymmetric syntheses.

A primary site for introducing a chiral center is the aldehyde carbonyl group. youtube.comyoutube.com

Asymmetric Reduction: The aldehyde can be reduced to a secondary alcohol using chiral reducing agents or catalytic asymmetric hydrogenation. This creates a stereogenic center at the carbon bearing the hydroxyl group.

Asymmetric Addition: The addition of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to the aldehyde can be performed under asymmetric catalysis to generate chiral secondary alcohols with high enantiomeric excess.

Furthermore, the alkene intermediates formed in the synthesis of fused heterocycles (e.g., dihydroquinolines) can be subjected to catalytic asymmetric reactions. For example, asymmetric dihydroxylation or epoxidation can introduce new stereocenters. Catalytic asymmetric halofunctionalization reactions of alkenes are also a powerful method for creating chiral halogenated compounds. researchgate.net The potential for these transformations highlights the utility of this compound as a starting material for the synthesis of enantiomerically enriched, complex molecules.

Therefore, it is not possible to provide detailed content, research findings, or data tables for the requested sections on "Utilization of Chiral Auxiliaries in Derivatization" and "Enantioselective Catalysis Applied to Reactions of this compound." The requested information does not appear to be present in the current body of scientific knowledge.

Applications As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Architectures

The presence of a bromine atom on the pyridine (B92270) ring makes 6-Bromo-4-fluoronicotinaldehyde an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.net This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the connection of the pyridine core to a vast array of aryl, heteroaryl, or alkyl groups. wikipedia.orgorganic-chemistry.org

The general scheme for a Suzuki coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org In the case of this compound, the bromo substituent can be readily coupled with various boronic acids or their esters to introduce new carbon-based substituents at the 6-position of the pyridine ring. This capability is fundamental to the construction of complex, multi-ring systems that are often the backbones of advanced materials and pharmaceutical agents. The aldehyde and fluorine functionalities can be retained during these coupling reactions for further synthetic manipulations, highlighting the compound's role as a versatile scaffold.

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties conferred by the fluorinated and brominated pyridine ring, combined with the reactive aldehyde group, make this compound an attractive precursor for the synthesis of advanced materials with tailored optical and electronic properties.

The aldehyde functionality of this compound serves as a key reactive handle for the synthesis of various dyes and chromophores. Through condensation reactions with active methylene (B1212753) compounds, a wide range of conjugated systems with potential applications in optoelectronics can be accessed. organic-chemistry.orgnih.govnih.gov For instance, Knoevenagel condensation of an aldehyde with compounds containing an active methylene group is a classic method for the synthesis of molecules with extended π-systems, which are often colored and fluorescent. nih.govnih.gov

In the context of Organic Light-Emitting Diodes (OLEDs), pyridine-containing materials are of significant interest for use as hole-transporting or emissive materials. nih.govsemanticscholar.orgrsc.orgresearchgate.net Research on functional pyrene-pyridine integrated systems has shown that brominated aryl substituents can be incorporated into the final structure. nih.govsemanticscholar.orgresearchgate.net For example, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine has been synthesized through a condensation reaction, indicating that a brominated aldehyde precursor could be a viable starting material for similar OLED materials. nih.govsemanticscholar.orgresearchgate.net The presence of both bromo and fluoro substituents in this compound offers the potential to fine-tune the electronic properties and performance of such materials. nih.govsemanticscholar.orgresearchgate.net

Furthermore, in the field of dye-sensitized solar cells (DSSCs), organic dyes containing pyridine moieties are explored as sensitizers. The aldehyde group can be used to build the conjugated bridge of the dye, while the bromo and fluoro groups can modulate the HOMO/LUMO energy levels to optimize light absorption and electron transfer processes.

Halogenated organic compounds are known to be valuable monomers or additives in the synthesis of polymeric materials with enhanced properties. The incorporation of bromine and fluorine atoms into a polymer backbone can significantly modify its characteristics, such as increasing its flame retardancy, thermal stability, and chemical resistance.

While direct polymerization of this compound is not a primary application, its derivatives, obtained through reactions of the aldehyde or bromo groups, can be designed as monomers for polymerization. For instance, the aldehyde could be converted to a vinyl group, which can then undergo polymerization. The presence of the halogen atoms on the pyridine ring would then be incorporated into the resulting polymer, potentially leading to materials with desirable properties for specialized coatings or functional polymers.

Role in the Synthesis of Potential Bioactive Scaffolds

The pyridine ring is a common structural motif in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive scaffolds.

The pyridine nucleus is a key component in numerous FDA-approved drugs. nih.gov The ability to functionalize the pyridine ring at multiple positions is crucial in medicinal chemistry for optimizing the pharmacological profile of a drug candidate. This compound provides three distinct points for modification. The aldehyde can be transformed into various other functional groups or used to link the pyridine core to other molecular fragments. The bromo and fluoro substituents can be targeted by different reactions to explore the structure-activity relationship. For example, a structurally similar compound, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, is a known intermediate in the synthesis of the antifungal drug voriconazole, highlighting the importance of such halogenated heterocyclic building blocks in the pharmaceutical industry. google.com

Nicotinaldehyde and its derivatives are important intermediates in the synthesis of agrochemicals, including insecticides and fungicides. nih.gov The pyridine ring is a well-established toxophore in many pesticides. The development of new agrochemicals often involves the synthesis and screening of a large number of analogs with different substitution patterns on the core heterocyclic scaffold.

This compound can serve as a starting point for the synthesis of a library of novel pyridine-based compounds to be tested for their agrochemical activity. The bromo group can be replaced through cross-coupling reactions to introduce a variety of substituents, while the aldehyde group can be converted into an imine or other functionalities, which are common in bioactive molecules. The presence of the fluorine atom can also enhance the biological activity and metabolic stability of the resulting compounds.

Development of Specialty Chemicals

This compound is a halogenated pyridine derivative that holds promise as a key building block in the synthesis of a variety of specialty chemicals. Its unique substitution pattern, featuring a reactive aldehyde group, a bromine atom, and a fluorine atom on the pyridine ring, offers multiple sites for chemical modification. This allows for the construction of more complex molecules with tailored properties for specific applications in fields such as agrochemicals and materials science.

The presence of both bromine and fluorine atoms is particularly significant. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties, lipophilicity, and metabolic stability of the final product, which are critical parameters in the design of bioactive molecules.

While specific, publicly available research detailing the direct use of this compound in the large-scale production of specialty chemicals is limited, its structural motifs are found in patented chemical structures for various applications. For instance, related halogenated nicotinic acid and aldehyde derivatives have been cited as starting materials in the synthesis of novel insecticides. googleapis.com The aldehyde functional group provides a convenient handle for further chemical transformations, such as reductive amination to form amines, oxidation to carboxylic acids, or olefination reactions to create carbon-carbon double bonds.

The versatility of this compound as a synthetic intermediate is highlighted by the various reactions it can undergo:

Functional GroupPotential Chemical Transformations
AldehydeOxidation to carboxylic acid, Reduction to alcohol, Reductive amination, Wittig reaction, Knoevenagel condensation
BromoNucleophilic aromatic substitution, Suzuki coupling, Sonogashira coupling, Stille coupling, Buchwald-Hartwig amination
FluoroCan influence reactivity of other positions, potential for nucleophilic displacement under harsh conditions

These potential transformations allow for the incorporation of the 6-bromo-4-fluoropyridinyl moiety into a wide array of molecular scaffolds, leading to the development of new specialty chemicals with desired functionalities.

Applications in Isotope Labeling

The strategic placement of a bromine atom on the aromatic ring of this compound makes it a particularly valuable precursor for the synthesis of radiolabeled compounds, especially for use in Positron Emission Tomography (PET).

Synthesis of Radiolabeled Compounds (e.g., for PET tracer precursors)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F). The relatively long half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for many clinical and research applications. nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The bromine atom in this compound can serve as such a leaving group, allowing for its replacement with ¹⁸F to generate the corresponding 6-[¹⁸F]Fluoro-4-fluoronicotinaldehyde. This radiolabeled aldehyde can then be used as a prosthetic group, which is a small, radiolabeled molecule that can be attached to a larger biomolecule of interest, such as a peptide or an antibody.

Research has demonstrated the feasibility of radiofluorination on pyridine rings, particularly those activated by electron-withdrawing groups. The aldehyde group in this compound can act as such an activating group, facilitating the nucleophilic aromatic substitution reaction. A similar compound, 6-bromo-3-pyridine carbaldehyde, has been successfully used as a starting material for the synthesis of a novel ¹⁸F-labeled prosthetic ligand. nih.gov This precedent strongly suggests that this compound would be a viable precursor for similar applications.

The general scheme for the radiosynthesis of a PET tracer precursor from this compound would involve the following steps:

StepDescription
1. Activation The precursor, this compound, is prepared for the radiolabeling reaction.
2. Radiofluorination The precursor is reacted with [¹⁸F]fluoride, typically in the presence of a phase-transfer catalyst like a kryptofix/potassium carbonate complex, to facilitate the displacement of the bromine atom.
3. Purification The resulting radiolabeled intermediate, 6-[¹⁸F]Fluoro-4-fluoronicotinaldehyde, is purified from the reaction mixture, usually by high-performance liquid chromatography (HPLC).
4. Conjugation The purified radiolabeled aldehyde is then conjugated to a target biomolecule.

This strategy allows for the efficient and rapid incorporation of fluorine-18 into complex molecules, enabling the development of novel PET tracers for a wide range of biological targets. The availability and reactivity of this compound make it a valuable tool in the field of radiopharmaceutical chemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 6-Bromo-4-fluoronicotinaldehyde and its Derivatives

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. While specific DFT studies on this compound are not extensively available in the public domain, research on structurally related compounds provides valuable analogous data.

Elucidation of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

A computational analysis of nicotinaldehyde derivatives, including a bromo-substituted variant, has shed light on these parameters. researchgate.net For instance, the HOMO-LUMO energy gaps for newly synthesized nicotinaldehyde compounds were found to be in the range of 0.14947–0.15888 eV, as determined by DFT calculations. researchgate.net Another theoretical study on pyridine (B92270) and its derivatives using DFT with the B3LYP/6-31(d, p) basis set demonstrated how the position of nitrogen atoms and substituents affects the electronic properties, including a general trend of decreasing energy gaps with certain substitutions, which in turn improves conductivity. researchgate.net

Table 1: Calculated Electronic Properties of Related Nicotinaldehyde Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(2,3-dimethylphenyl) nicotinaldehyde (DMPN) Data not available Data not available ~0.15
2-(3-bromophenyl) nicotinaldehyde (BrPN) Data not available Data not available ~0.15
2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl) nicotinaldehyde (tBuBPN) Data not available Data not available ~0.16

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack. This is often visualized through molecular electrostatic potential (MEP) maps. For nicotinaldehyde derivatives, the aldehyde functional group is a primary site for nucleophilic attack. wikipedia.orgnih.gov

Computational studies on the halogenation of pyridines indicate that C-halogen bond formation can occur via a stepwise SNAr pathway, which requires N-activation of the pyridyl group. nih.gov The elimination of the phosphine (B1218219) used in the reagent is often the rate-determining step. nih.gov Furthermore, steric interactions can influence the reactivity of substituted pyridines. nih.gov In the context of this compound, these findings suggest that both the bromo and fluoro substituents will play a crucial role in directing the regioselectivity of further reactions.

The potential energy curves for the dissociation of the halogen bond in halopyridines have been shown to be nearly repulsive, according to B3LYP calculations. mostwiedzy.pl This has implications for understanding the stability of the C-Br and C-F bonds in this compound under certain reaction conditions, such as those involving low-energy electron impact. mostwiedzy.pl

Mechanistic Insights into Complex Transformations

Theoretical studies can unravel the mechanisms of complex chemical transformations. For example, in the synthesis of nicotinaldehyde derivatives via Suzuki coupling, DFT can be used to model the catalytic cycle and understand the energetics of each step. researchgate.net While a specific mechanistic study for this compound was not found, the principles derived from related systems are applicable. The inherent electron deficiency of the pyridine ring, further modulated by the electron-withdrawing aldehyde group and the halogen substituents, is a key factor in its reaction mechanisms. smolecule.com

Molecular Dynamics Simulations (if applicable to conformational analysis or interactions)

Based on the conducted literature search, no specific molecular dynamics (MD) simulation studies for the conformational analysis or intermolecular interactions of this compound have been reported. MD simulations could, however, be a valuable tool to explore the conformational flexibility of the aldehyde group relative to the pyridine ring and to study how the molecule might interact with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Features and Their Impact on Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity.

While no QSAR studies specifically targeting this compound were identified, research on the toxicity of aromatic aldehydes to Tetrahymena pyriformis provides a relevant methodological framework. nih.gov In this study, Quantum Topological Molecular Similarity (QTMS) descriptors, calculated at various levels of theory (including AM1, HF, and B3LYP), were used alongside the lipid-water partition coefficient (log Ko/w) as predictor variables. nih.gov The models were developed using partial least squares (PLS) and genetic partial least squares (G/PLS) methods. nih.gov The study found that models built at the HF/6-31G(d) level of theory showed good predictive capacity. nih.gov

For this compound, a similar QSAR approach could be employed to predict its reactivity in various chemical reactions. Descriptors could include:

Electronic descriptors: HOMO/LUMO energies, Mulliken charges on atoms.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

By correlating these descriptors with experimentally determined reaction rates or yields for a series of related pyridine aldehydes, a predictive QSAR model could be developed.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(2,3-dimethylphenyl) nicotinaldehyde
2-(3-bromophenyl) nicotinaldehyde
2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl) nicotinaldehyde
Pyridine
Pyrazine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

While specific spectral data for 6-Bromo-4-fluoronicotinaldehyde is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the nuclei in the pyridine (B92270) ring. The electron-withdrawing effects of the bromine, fluorine, and aldehyde groups significantly influence the positions of the signals.

¹H NMR: The proton spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton would appear as a singlet at a much lower field (typically 9-10 ppm) due to its deshielded nature.

¹³C NMR: The carbon spectrum would display six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal (around 190 ppm). The carbons attached to the electronegative bromine and fluorine atoms would also show characteristic shifts.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a vital technique. It would show a single resonance for the fluorine atom at position 4. The coupling of this fluorine with adjacent protons and carbons would provide further structural confirmation.

Illustrative NMR Data for a Related Structure (Hypothetical)

This table presents hypothetical NMR data for this compound for illustrative purposes.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~9.90s-CHO
¹H~8.70dJ(H,F) = 4.0H-2
¹H~7.90dJ(H,F) = 2.0H-5
¹³C~188dJ(C,H) = 180C=O
¹³C~160dJ(C,F) = 260C-4
¹³C~152dJ(C,H) = 10C-2
¹³C~140s-C-6
¹³C~125dJ(C,F) = 20C-3
¹³C~115dJ(C,F) = 5C-5
¹⁹F~-110m-F-4

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the aldehyde group relative to the other substituents and for assigning the quaternary carbons (C-4 and C-6). For instance, a correlation between the aldehyde proton and C-3 would be expected.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.researchgate.net

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound, with a molecular weight of approximately 204 g/mol , the mass spectrum would be expected to show a molecular ion peak [M]⁺. bldpharm.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of similar intensity.

The fragmentation pattern would likely involve the loss of the formyl radical (•CHO), the bromine atom, or the fluorine atom. Analysis of these fragments helps to piece together the structure of the parent molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the characterization of such compounds. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Ion Description
203/205 [C₆H₃BrFNO]⁺ Molecular ion peak (M⁺)
174/176 [C₅H₃BrFN]⁺ Loss of CHO group
124 [C₆H₃FNO]⁺ Loss of Br atom

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.net

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
~1700 Strong C=O stretch (aldehyde)
~2820, ~2720 Medium C-H stretch (aldehyde)
~1600-1450 Medium-Strong C=C and C=N stretching (aromatic ring)
~1250-1000 Strong C-F stretch

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related structures suggests that interesting intermolecular interactions, such as halogen bonding (Br···N or Br···O) and π-π stacking, could be present in the solid state. These interactions can significantly influence the physical properties of the compound. For instance, studies on similar bromo-fluoro substituted heterocyclic compounds have revealed the presence of such interactions.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. For this compound, several high-performance methods are applicable.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for volatile compounds and can simultaneously separate and identify the components of a mixture. A study on bromofluorobenzaldehyde isomers demonstrated the effectiveness of a low thermal mass GC (LTM GC) method for rapid and efficient separation. rsc.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. bldpharm.combldpharm.com This would be an excellent method for the high-throughput purity analysis of this compound.

Future Research Directions and Outlook

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of polysubstituted heterocycles like 6-Bromo-4-fluoronicotinaldehyde often involves multi-step sequences that can be lengthy and inefficient. atlantis-press.comresearchgate.net Future research will likely focus on creating more streamlined and efficient synthetic routes. A key objective is to move beyond classical methods that may require harsh conditions or generate significant waste, towards more elegant and atom-economical strategies. nih.gov

Table 2: Comparison of Synthetic Approaches for Halogenated Heterocycles

Approach Description Potential Advantages
Traditional Multi-step Synthesis Linear sequence of reactions to build and functionalize the heterocyclic core. atlantis-press.com Well-established and reliable for specific transformations.
Late-Stage Functionalization Introduction of functional groups onto a pre-existing heterocyclic scaffold in the final steps. Increased efficiency, allows for rapid diversification of analogues.
One-Pot Reactions Combining multiple reaction steps into a single process without isolating intermediates. Reduced solvent waste, time, and resource consumption.
Mechanochemistry (Ball Milling) Using mechanical force to induce chemical reactions, often in the absence of solvent. acs.org Environmentally friendly, potentially faster reaction times, access to novel reactivity. acs.org

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, precise control over reaction parameters, easier scalability. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The three distinct functional groups of this compound provide multiple handles for chemical modification. The bromine and fluorine atoms are particularly interesting due to their differential reactivity in cross-coupling reactions. Future studies will aim to selectively functionalize these positions. For instance, the bromine atom is typically more reactive in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds while leaving the more robust carbon-fluorine bond intact. sigmaaldrich.comossila.com

Conversely, the fluorine atom can be a target for nucleophilic aromatic substitution (SNAr) reactions, especially given the electron-withdrawing nature of the aldehyde and the pyridine (B92270) ring. Exploring the conditions that favor SNAr at the C-F bond over reactions at the C-Br bond will be a key research area. Another intriguing possibility is the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom, which could be used to access isomers of this compound that are otherwise difficult to synthesize. researchgate.net The aldehyde group itself is a gateway to a vast number of transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid, further expanding the synthetic utility of this scaffold.

Expansion of Applications in Emerging Chemical Fields

Halogenated heterocycles are crucial components in many fields, most notably in medicinal chemistry and materials science. merckmillipore.comfrontiersin.org A significant future direction for this compound is its utilization as a scaffold for the discovery of new bioactive molecules. Quinoline (B57606) derivatives, which share the core nitrogen-containing heterocyclic structure, are used in the development of anticancer agents, highlighting the potential for pyridine-based compounds in pharmaceutical research. ossila.comnih.gov The specific substitution pattern of this molecule could lead to compounds with unique biological activities.

In the realm of materials science, fluorinated aromatic compounds are increasingly used in the design of organic light-emitting diodes (OLEDs), organic photovoltaics, and advanced polymers. ossila.com The electronic properties conferred by the bromo and fluoro substituents could be harnessed to create novel materials with tailored optical and electronic characteristics. Exploring the use of this compound and its derivatives as building blocks for functional dyes or ligands for metal complexes are promising areas for future investigation.

Innovations in Sustainable Synthesis and Catalysis for Halogenated Heterocycles

The push towards "green chemistry" is transforming chemical synthesis, and the production of halogenated heterocycles is no exception. researchgate.net Future research will focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. nih.gov For halogenation steps, this could involve using hydrogen peroxide with ammonium (B1175870) halides instead of traditional brominating agents like N-bromosuccinimide. researchgate.net

The development and application of novel catalytic systems are central to this goal. This includes:

Biocatalysis: Employing enzymes, such as halogenases, to install halogen atoms with high selectivity under mild, aqueous conditions. nih.govdtu.dk This approach offers unparalleled precision that is often difficult to achieve with traditional synthetic methods. nih.gov

Photoredox Catalysis: Using visible light to drive chemical reactions, which can provide access to unique reactivity pathways, such as halogen-atom transfer, under exceptionally mild conditions. nih.gov

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, thus minimizing waste and improving the economic viability of synthetic processes. nih.gov

Applying these sustainable and catalytic methodologies to the synthesis of this compound and its derivatives will be a critical step in ensuring that the future applications of this valuable compound are both scientifically innovative and environmentally responsible. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing 6-Bromo-4-fluoronicotinaldehyde, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via halogenation or fluorodehalogenation of nicotinaldehyde derivatives. For example, fluorodehalogenation reactions using nucleophilic fluorine sources (e.g., KF/18-crown-6) can replace bromine atoms in bromonicotinaldehydes under anhydrous conditions . Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields due to steric and electronic effects of the pyridine ring. Optimization studies suggest that microwave-assisted synthesis reduces side reactions like aldehyde oxidation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution (δ ~ -110 to -120 ppm for aromatic F), while 1H^{1}\text{H} NMR identifies the aldehyde proton (δ ~10 ppm) and pyridine ring protons (J coupling analysis for substitution pattern) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 203.9965 for C6H3BrFNO\text{C}_6\text{H}_3\text{BrFNO}) and isotopic Br/F patterns .
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde group .

Advanced: How can crystallographic data resolve contradictions in reported reactivity of this compound?

Answer:
Conflicting reactivity data (e.g., unexpected regioselectivity in cross-coupling) may arise from polymorphism or crystal packing effects. Using SHELX programs (e.g., SHELXL for refinement), researchers can determine the crystal structure to identify steric hindrance from bromine/fluorine substituents. For example, a study on similar halogenated pyridines showed that Br···F non-covalent interactions in the solid state alter electron density, impacting Suzuki-Miyaura coupling efficiency .

Advanced: What computational methods predict the electrophilic/nucleophilic sites in this compound for reaction design?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying the aldehyde carbon as the primary electrophilic site. Fukui indices (ff^-) highlight the pyridine C-2 position as nucleophilic due to electron-withdrawing effects of Br/F . Molecular dynamics simulations further model solvent effects on reaction pathways, aiding in predicting selectivity for nucleophilic aromatic substitution .

Basic: How is this compound utilized in radiolabeling for biomedical imaging?

Answer:
The compound serves as a precursor for 18F^{18}\text{F}-labeled tracers. For instance, halogen exchange with 18F^{18}\text{F}-fluoride (via K18F^{18}\text{F}/Kryptofix®) produces radiolabeled aldehydes, which are subsequently converted to PET tracers like 6-[18F^{18}\text{F}]fluoro-L-dopa. Key challenges include minimizing defluorination and optimizing specific activity through precursor purity (>98%) and reaction time control (20–30 min) .

Advanced: What strategies mitigate hazardous byproduct formation during large-scale synthesis?

Answer:

  • Byproduct Analysis : GC-MS monitors brominated side products (e.g., dihalogenated pyridines) formed via radical pathways.
  • Green Chemistry : Flow reactors reduce exothermic risks, while scavengers (e.g., polymer-supported triphenylphosphine) trap excess brominating agents .
  • Safety Protocols : Use of closed-system purification (e.g., flash chromatography under N2_2) prevents exposure to volatile aldehydes .

Advanced: How do electronic effects of Br/F substituents influence the compound’s reactivity in Pd-catalyzed cross-coupling?

Answer:
The electron-withdrawing nature of Br (σm_m = 0.39) and F (σm_m = 0.34) deactivates the pyridine ring, slowing oxidative addition in cross-coupling. However, computational studies show that F enhances para-directing effects, favoring C–C bond formation at the C-2 position. Catalytic systems like Pd(OAc)2_2/SPhos with high Pd(0) turnover mitigate deactivation .

Basic: What are best practices for storing this compound to prevent degradation?

Answer:
Store under inert gas (Ar) at -20°C in amber vials to avoid aldehyde oxidation and photodegradation. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use in sensitive reactions .

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